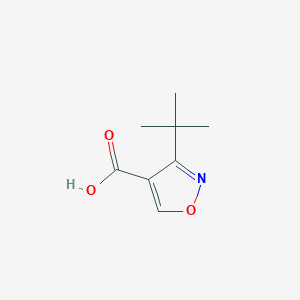

3-Tert-butyl-isoxazole-4-carboxylic acid

Descripción

Significance and Emerging Research Trajectories of Isoxazole-4-carboxylic Acid Scaffolds in Advanced Chemical Research

The isoxazole (B147169) ring system is a cornerstone in medicinal chemistry, recognized for its versatile five-membered heterocyclic structure containing adjacent nitrogen and oxygen atoms. nih.govresearchgate.net This arrangement makes the isoxazole scaffold a crucial pharmacophore, a molecular feature responsible for a drug's biological activity. researchgate.netresearchgate.net Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, making them highly attractive candidates in drug discovery. rsc.orgresearchgate.net

Within this important class, isoxazole-4-carboxylic acid scaffolds are of particular interest. The carboxylic acid group at the 4-position is a highly versatile functional group. nih.gov Its acidity and ability to form strong electrostatic and hydrogen-bond interactions allow it to engage with a wide array of biological targets, particularly proteins. nih.gov This has led to the development of isoxazole-4-carboxylic acid derivatives as potent inhibitors for various enzymes and receptors. For instance, certain derivatives have been synthesized and evaluated as inhibitors of leukotriene biosynthesis, which is implicated in inflammatory diseases. nih.gov

Emerging research continues to leverage the isoxazole-4-carboxylic acid scaffold for the development of novel therapeutic agents. nih.govmdpi.com Current trajectories focus on designing multi-targeted therapies and utilizing advanced synthetic methodologies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, to create diverse libraries of these compounds for high-throughput screening. rsc.orgresearchgate.net The structural rigidity and electronic properties of the isoxazole ring, combined with the functional handle of the carboxylic acid, provide a robust platform for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov

Historical Context of Isoxazole Derivatization and the Unique Position of 3-Tert-butyl-isoxazole-4-carboxylic acid

The chemistry of isoxazoles dates back to 1903, when Claisen reported the first synthesis of the parent isoxazole compound. nih.gov Since then, a plethora of synthetic methods have been developed to access a wide variety of substituted isoxazoles. wikipedia.org Key methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.org These synthetic advancements have been crucial in exploring the chemical space around the isoxazole core, leading to the discovery of numerous bioactive molecules. researchgate.net

Steric Influence: The large size of the tert-butyl group can enforce a specific conformation on the molecule. This can be advantageous in drug design, as it may lock the molecule into a shape that is optimal for binding to a specific biological target, thereby increasing potency and selectivity.

Metabolic Stability: The tert-butyl group is generally resistant to metabolic breakdown by enzymes in the body. Introducing this group can protect the molecule from rapid degradation, potentially leading to a longer duration of action.

Physicochemical Properties: The lipophilicity of the tert-butyl group can influence the molecule's solubility and its ability to cross biological membranes. nih.gov This is a critical parameter in determining how a potential drug is absorbed, distributed, and eliminated.

The combination of the proven isoxazole-4-carboxylic acid scaffold with the distinct properties imparted by the 3-tert-butyl group makes this specific derivative a valuable building block in synthetic and medicinal chemistry. It allows researchers to systematically probe the effects of steric bulk and lipophilicity on biological activity in their quest to develop novel and improved therapeutic agents.

Compound Data

Interactive Table of Properties: this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-(tert-butyl)isoxazole-4-carboxylic acid |

| CAS Number | 1217047-14-7 bldpharm.com |

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| Canonical SMILES | CC(C)(C)C1=C(C(=O)O)C=NO1 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isoxazole |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-tert-butyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-12-9-6/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFFUIWYRYRXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Tert Butyl Isoxazole 4 Carboxylic Acid and Its Precursors

Chemo- and Regioselective Synthesis of the Isoxazole (B147169) Core in 3-Tert-butyl-isoxazole-4-carboxylic acid

The formation of the isoxazole ring is the cornerstone of synthesizing this compound. The primary challenge lies in controlling the regioselectivity to ensure the correct placement of the tert-butyl group at the C-3 position and the carboxyl group at the C-4 position.

Cycloaddition Strategies and Alternative Annulation Protocols

The most prevalent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. wikipedia.org This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, such as an alkyne or alkene. nih.gov For the synthesis of this compound, the key precursors are pivalonitrile oxide (the 1,3-dipole) and an alkyne bearing the carboxylic acid functionality (the dipolarophile), such as ethyl propiolate.

The pivalonitrile oxide is generated in situ from pivaldoxime using various oxidizing agents. The subsequent reaction with ethyl propiolate leads to the formation of two possible regioisomers: ethyl 3-tert-butyl-isoxazole-4-carboxylate and ethyl 5-tert-butyl-isoxazole-4-carboxylate. The regiochemical outcome is governed by steric and electronic factors, with the bulky tert-butyl group playing a decisive role. scielo.br

An alternative and highly regioselective annulation protocol has been developed to circumvent the formation of isomers. google.com This method begins with a 3-substituted-3-oxopropionate, such as ethyl pivaloylacetate. The synthesis proceeds through several key steps:

Cyclization: The starting β-ketoester reacts with hydroxylamine (B1172632) hydrochloride in an aqueous alkaline solution to form a 3-substituted-isoxazol-5(4H)-one intermediate.

Acetalization: The intermediate is then treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield a 4-(dimethylaminomethylene)-3-substituted-isoxazol-5(4H)-one.

Ring Opening and Re-closure: This key intermediate undergoes a base-catalyzed lactone ring opening, followed by a re-closure and subsequent acidification. This sequence exclusively yields the desired 3-substituted-4-isoxazole carboxylic acid, avoiding the formation of the 5-substituted isomer. google.com

| Methodology | Key Precursors | Key Features | Primary Outcome |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Pivaldoxime, Ethyl Propiolate | In situ generation of nitrile oxide; potential for regioisomeric mixture. scielo.br | Ethyl 3-tert-butyl-isoxazole-4-carboxylate |

| Annulation Protocol | Ethyl Pivaloylacetate, Hydroxylamine | Multi-step sequence involving isoxazol-5-one intermediate; highly regioselective. google.com | This compound |

Role of the tert-Butyl Group in Synthetic Pathways

The tert-butyl group is introduced into the molecular framework through the selection of the initial starting material. In the cycloaddition strategy, pivaldoxime or a related pivaloyl derivative serves as the source of the tert-butyl-substituted nitrile oxide. In the annulation method, ethyl pivaloylacetate is the key starting material. google.com

The primary role of the tert-butyl group during the synthesis is steric control. Its significant bulk heavily influences the regioselectivity of the 1,3-dipolar cycloaddition reaction. The transition state leading to the 3,4-disubstituted product is often sterically favored over the one leading to the 3,5-disubstituted isomer when reacting with a terminal alkyne like ethyl propiolate. This steric hindrance minimizes unfavorable interactions between the bulky tert-butyl group and the substituent on the alkyne, thereby directing the cycloaddition to yield the desired 3-tert-butyl isomer as the major product.

Functionalization and Derivatization Strategies at the Carboxylic Acid Moiety of this compound

Once the core structure of this compound is synthesized, the carboxylic acid group provides a versatile handle for further chemical modifications. Standard organic transformations can be employed to create a variety of derivatives, such as esters and amides, or to modify the functional group through reduction or removal.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol (e.g., ethanol, methanol) under acidic catalysis, is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents can be used. Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Amidation: The synthesis of amides from this compound requires the activation of the carboxyl group. This is typically accomplished by converting it into a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents. Reagents like N,N'-Carbonyldiimidazole (CDI) activate the carboxylic acid, which then readily reacts with a primary or secondary amine to form the corresponding amide with high efficiency. strath.ac.uk

| Transformation | Common Reagents | Product |

|---|---|---|

| Esterification | Alcohol (e.g., EtOH) + H₂SO₄; DCC/DMAP | Ester |

| Amidation | SOCl₂ then Amine; CDI then Amine | Amide |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding (3-tert-butylisoxazol-4-yl)methanol. This transformation is typically carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in an appropriate solvent like tetrahydrofuran (B95107) (THF). libretexts.orgresearchgate.net The reaction proceeds through the complete reduction of the carboxyl group. It is also possible to achieve partial reduction to the aldehyde level by first converting the carboxylic acid to an ester or acid chloride and then using a sterically hindered, less reactive reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.org

Decarboxylation: The removal of the carboxyl group from the isoxazole ring can be achieved through decarboxylation. For isoxazole-4-carboxylic acids, this reaction typically requires heating, sometimes in the presence of a catalyst. The thermal decarboxylation of the closely related 3,5-dimethylisoxazole-4-carboxylic acid is a known transformation, suggesting that a similar approach would be effective for the 3-tert-butyl analogue to produce 3-tert-butylisoxazole. researchgate.net Various methods, including silver-catalyzed protodecarboxylation, can facilitate this transformation under milder conditions. organic-chemistry.org

Green Chemistry Approaches and Sustainable Synthetic Routes for this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. The principles of green chemistry can be effectively applied to the synthesis of this compound and its derivatives. rsc.org

Key green strategies applicable to isoxazole synthesis include:

Ultrasonic Irradiation: The use of ultrasound can significantly accelerate reaction rates, particularly in cycloaddition reactions. mdpi.com This non-conventional energy source can lead to shorter reaction times, higher yields, and reduced energy consumption compared to traditional heating methods.

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes for the synthesis of heterocyclic compounds like isoxazoles.

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a core principle of green chemistry. Reactions for isoxazole synthesis have been successfully performed in water or deep eutectic solvents, reducing the environmental impact of the process. nih.gov

Multicomponent Reactions: Designing a synthesis where multiple starting materials react in a single step (a one-pot reaction) to form the final product improves atom economy and reduces waste by eliminating the need to isolate intermediates. Ultrasound-assisted multicomponent reactions have been developed for the synthesis of various isoxazole derivatives. mdpi.com

By integrating these approaches, the synthesis of this compound can be made more efficient, less wasteful, and more aligned with the principles of sustainable chemical manufacturing.

Catalyst Development for Environmentally Benign Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. mdpi.com A major focus has been the development of novel catalysts that are efficient, reusable, and non-toxic, thereby minimizing environmental impact. rsc.org While direct catalytic routes to this compound are not extensively documented, research on analogous 3-substituted and 3,5-disubstituted isoxazoles provides significant insights into applicable green catalytic systems.

One promising area is the use of solid acid catalysts, which are easily separable from reaction mixtures and can often be reused. For instance, silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO₄/SiO₂) and Amberlyst 15 have been effectively used to generate nitrile oxides from α-nitro ketones, which then undergo 1,3-dipolar cycloaddition with alkynes to form 3-acylisoxazoles. researchgate.net This approach avoids the use of strong, corrosive liquid acids, simplifying the workup procedure.

Heteropolyacids (HPAs) have also emerged as highly effective and eco-friendly catalysts for isoxazole synthesis. tandfonline.comtandfonline.com Compounds like H₃PW₁₁CuO₄₀, a Keggin-type heteropolyacid, have demonstrated excellent catalytic activity in the condensation of β-dicarbonyl compounds with hydroxylamine hydrochloride to produce isoxazole derivatives. tandfonline.comtandfonline.com The advantages of HPAs include their non-corrosive nature, low toxicity, and high thermal stability.

In a novel approach aligned with green chemistry, agro-waste-derived catalysts have been developed. A catalyst derived from the water extract of orange fruit peel ash (WEOFPA) has been successfully employed in the multi-component synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, which are key precursors to isoxazole-4-carboxylic acids. nih.gov This method operates under solvent-free conditions and utilizes an inexpensive, biodegradable, and readily available catalyst, offering significant environmental and economic benefits. nih.gov Similarly, natural acids found in lemon juice have been used to catalyze the synthesis of isoxazolone derivatives under ultrasonic conditions, further highlighting the potential of bio-derived catalysts. arkat-usa.org

The table below summarizes various environmentally benign catalysts used in the synthesis of isoxazole precursors, which are relevant to the synthesis of this compound.

| Catalyst | Precursor Synthesized | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|

| Water Extract of Orange Fruit Peel Ash (WEOFPA) | 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | Agro-waste derived, inexpensive, solvent-free conditions, eco-friendly | 86-92 | nih.gov |

| Heteropolyacid (H₃PW₁₁CuO₄₀) | 3,5-disubstituted isoxazoles | Reusable, high efficiency, relatively short reaction times, simple workup | High | tandfonline.comtandfonline.com |

| NaHSO₄/SiO₂ | 3-acylisoxazoles | Heterogeneous, reusable, facile separation | Good | researchgate.net |

| Lemon Juice (Natural Acids) | (Z)-3-methyl-4-(benzylidene)isoxazol-5(4H)-ones | Natural, affordable, biodegradable, aqueous medium | Good to Excellent | arkat-usa.org |

| Aluminum Trichloride (Lewis Acid) | Isoxazole derivatives from methyl heteroaromatics | Avoids toxic transition metals, inexpensive | Not specified | nih.gov |

Solvent-Free and Microwave-Assisted Syntheses

The development of synthetic protocols that reduce or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. researchgate.net Furthermore, the use of alternative energy sources like microwave irradiation and ultrasound can dramatically enhance reaction rates, improve yields, and increase energy efficiency compared to conventional heating methods. mdpi.comabap.co.in

Microwave-assisted synthesis has become a powerful tool in the preparation of heterocyclic compounds, including isoxazoles. abap.co.inzenodo.org Dielectric heating under microwave irradiation can lead to a significant reduction in reaction times, often from hours to minutes, while also improving product yields and selectivity. organic-chemistry.org For example, a one-pot, three-component synthesis of 3,4,5-substituted isoxazoles was achieved in 30 minutes under microwave heating, a substantial improvement over conventional methods that required several days and often resulted in unwanted byproducts. organic-chemistry.org Microwave irradiation has also been successfully applied to the decarboxylative halogenation of isoxazole-4-carboxylic acids, demonstrating its utility in the functionalization of the target compound's core structure. researchgate.net

Solvent-free, or solid-state, reaction conditions offer significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support. This approach has been successfully applied to the synthesis of various heterocyclic compounds.

Ultrasonic irradiation is another green technique that enhances chemical reactions through acoustic cavitation. mdpi.compreprints.org This method has been used for the efficient, one-pot synthesis of isoxazole and isoxazoline (B3343090) derivatives in aqueous media. nih.govresearchgate.netresearchgate.net The use of ultrasound often leads to shorter reaction times, higher yields, and simpler experimental procedures compared to traditional stirring methods. researchgate.netresearchgate.net For instance, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones catalyzed by vitamin B1 under ultrasound radiation was achieved with high yields and demonstrated the reusability of the green catalyst. researchgate.net

The following table provides a comparison of conventional and advanced synthetic methodologies for the preparation of isoxazole derivatives.

| Methodology | Typical Reaction Time | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | Oil bath / Heating mantle | Standard, widely accessible equipment | organic-chemistry.org |

| Microwave-Assisted | Minutes | Microwave Irradiation | Rapid heating, reduced reaction times, improved yields, high selectivity | abap.co.inzenodo.orgorganic-chemistry.org |

| Ultrasound-Assisted | Minutes to Hours | Ultrasonic Bath / Probe | Enhanced reaction rates, high yields, energy efficient, applicable in aqueous media | mdpi.comnih.govresearchgate.net |

| Solvent-Free / Grinding | Minutes to Hours | Mechanical Force / Heat | Eliminates solvent waste, simplified workup, high atom economy | nih.govresearchgate.net |

Chemical Reactivity and Reaction Mechanisms of 3 Tert Butyl Isoxazole 4 Carboxylic Acid

Electrophilic and Nucleophilic Aromatic Substitution on the Isoxazole (B147169) Ring of 3-Tert-butyl-isoxazole-4-carboxylic acid

The isoxazole ring is generally considered an electron-deficient system, which makes it relatively unreactive towards electrophilic aromatic substitution. youtube.com The presence of the electron-withdrawing carboxylic acid group further deactivates the ring. In contrast, this electron deficiency can render the ring more susceptible to nucleophilic attack or deprotonation by strong bases.

While direct electrophilic substitution on the isoxazole ring of compounds like this compound is not commonly reported and would likely require harsh conditions, related reactions provide insight into the ring's reactivity. For instance, the synthesis of 4-haloisoxazoles can be achieved through the electrophilic cyclization of precursors like 2-alkyn-1-one O-methyl oximes, indicating the ring can be formed via electrophilic attack. acs.org

The most notable reaction involving substitution on the isoxazole ring of related compounds is metalation, which involves deprotonation by a strong base, followed by quenching with an electrophile. Studies on alkyl-isoxazole-4-tertiary carboxamides, derivatives of isoxazole-4-carboxylic acids, have shown that lateral metalation occurs regioselectively at the C-5 position. clockss.org This deprotonation is facilitated by the directing effect of the carboxamide group and results in a resonance-stabilized lithio-anion. clockss.org This suggests that the C-5 proton is the most acidic proton on the isoxazole ring in this class of compounds, making it the most likely site for substitution initiated by deprotonation.

Table 1: Reactivity of the Isoxazole Ring in Isoxazole-4-Carboxylic Acid Derivatives

| Reaction Type | Position of Attack | Reagents/Conditions | Product Type | Reference |

|---|

Reactivity of the Carboxylic Acid Functional Group in this compound

The carboxylic acid group at the C-4 position is the most reactive site for many chemical transformations and behaves in a manner typical of carboxylic acids. msu.edu It can be readily converted into a variety of derivatives, including salts, esters, acid chlorides, and amides. The tert-butyl group at the adjacent C-3 position may introduce steric hindrance that can influence reaction rates compared to less bulky analogues. msu.edu

Key reactions of the carboxylic acid group include:

Salt Formation: As a typical acid, it reacts with bases to form ionic salts, which are often water-soluble. msu.edu

Esterification: The compound can be converted to its corresponding esters through reactions with alcohols under acidic conditions. msu.edu The formation of tert-butyl esters, for example, is a common protecting group strategy for carboxylic acids, valued for its stability and ease of removal under acidic conditions. thieme.deorganic-chemistry.org

Conversion to Acid Chlorides: The carboxylic acid can be transformed into the more reactive acid chloride, typically using reagents like thionyl chloride (SOCl₂). organic-chemistry.org This intermediate is not usually isolated but used directly to form other derivatives.

Amide Formation: The carboxylic acid can be coupled directly with amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to form amides. clockss.org Alternatively, the more reactive acid chloride intermediate can be reacted with an amine to yield the corresponding amide. The synthesis of isoxazole-4-tertiary carboxamides from isoxazole-4-carboxylic acids proceeds readily via either the acid chloride or through direct DCC coupling. clockss.org

Table 2: Common Transformations of the Carboxylic Acid Group

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid catalyst | 3-Tert-butyl-isoxazole-4-carboxylate ester | msu.edu |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | 3-Tert-butyl-isoxazole-4-carbonyl chloride | organic-chemistry.org |

| Amide Formation (Direct Coupling) | Amine (R'R''NH), DCC | 3-Tert-butyl-isoxazole-4-carboxamide | clockss.org |

Rearrangement Reactions Involving the Isoxazole Core and its Substituents

The isoxazole ring system can undergo significant rearrangement reactions under specific conditions, leading to the formation of isomeric heterocycles. One of the most relevant transformations for this class of compounds is the isoxazole-azirine-isoxazole/oxazole (B20620) isomerization. acs.org

Research has shown that Fe(II)-catalyzed isomerization of 4-acyl-5-alkoxyisoxazoles can lead to the formation of isoxazole-4-carboxylic esters. acs.org This reaction proceeds through a domino mechanism involving the initial formation of a transient 2-acyl-2H-azirine intermediate. acs.org This highly strained azirine can then undergo subsequent rearrangement. Depending on the reaction conditions and the nature of the substituents, the azirine intermediate can re-isomerize to form a more stable isoxazole product or rearrange to an oxazole derivative. acs.org While this specific reaction has been demonstrated on 4-acyl-5-alkoxyisoxazoles, it highlights a potential pathway for rearrangement of the isoxazole-4-carboxylate core itself. acs.org

Mechanistic Studies of Select Chemical Transformations of this compound

Mechanistic insights into the reactivity of the this compound framework come from studies of its key reactions.

Mechanism of C-5 Metalation: The regioselective deprotonation at the C-5 position in isoxazole-4-carboxamides is attributed to the formation of a highly stabilized anion. clockss.org The reaction is believed to proceed via direct proton abstraction by a strong base like n-butyl lithium. The resulting lithio-anion is stabilized by resonance, with the negative charge delocalized over the C-5 carbon, the ring nitrogen, and the oxygen of the carboxamide group. This resonance stabilization makes the anion a "vinylogous imidate," which accounts for its preferential formation over deprotonation at other sites. clockss.org

Mechanism of Isoxazole-Azirine-Isoxazole Rearrangement: The Fe(II)-catalyzed isomerization of the isoxazole core has been investigated, with proposed mechanisms supported by DFT calculations. acs.org The reaction is initiated by the catalyst promoting the cleavage of the weak N-O bond of the isoxazole ring. This leads to the formation of a vinyl-nitrene intermediate, which rapidly cyclizes to form a transient 2H-azirine. acs.org This strained three-membered ring is the key pivot point of the rearrangement. Under catalytic conditions, the azirine can quantitatively isomerize back into a more stable isoxazole. acs.org However, under non-catalytic thermolysis, it can rearrange to an oxazole. acs.org The specific pathway taken is highly dependent on the substituents and the reaction conditions employed. acs.org

Structure Activity Relationship Sar Studies of 3 Tert Butyl Isoxazole 4 Carboxylic Acid Derivatives

Conformational Analysis and its Impact on Biological Activity Profiles

The three-dimensional conformation of 3-tert-butyl-isoxazole-4-carboxylic acid derivatives plays a pivotal role in their interaction with biological targets. The relative orientation of the bulky tert-butyl group, the isoxazole (B147169) ring, and the carboxylic acid function dictates the molecule's ability to fit into and interact with the binding pockets of proteins.

Research on analogous trisubstituted isoxazoles has demonstrated that the flexibility and conformation of substituents, particularly at the 4-position of the isoxazole ring, are critical for biological activity. For instance, in a series of isoxazole-based allosteric modulators of the retinoic-acid-receptor-related orphan receptor γt (RORγt), the nature of the linker attached to the 4-position carboxylic acid significantly influences the compound's potency. nih.gov Flexible linkers, such as an ether linkage, can adopt multiple conformations, which may contribute to a higher binding affinity. nih.gov Conversely, more rigid or rotationally restricted linkers can lead to a decrease in activity, potentially due to an entropic penalty upon binding. nih.gov

While direct crystallographic or NMR spectroscopic studies on this compound derivatives are not extensively available in the public domain, it can be inferred that the conformational freedom of the 4-carboxylic acid group is a key determinant of activity. The interaction of this acidic moiety with key residues in a target's binding site is often a primary driver of affinity. Any steric hindrance imposed by the adjacent 3-tert-butyl group that restricts the necessary orientation of the carboxylate would likely diminish the biological response.

Exploration of Substituent Effects on the Isoxazole Ring for Modulating Activity

The electronic and steric properties of substituents on the isoxazole ring of this compound analogues are critical for modulating their biological activity. Modifications at the 5-position of the isoxazole ring, in particular, can significantly impact ligand-receptor interactions.

In studies of related isoxazole series, the introduction of various substituents has been shown to fine-tune activity. For example, in the context of RORγt inverse agonists, the C-5 position was explored to probe for additional hydrogen bonding interactions. nih.gov The substitution of a pyrrole (B145914) moiety at this position with other heterocycles like pyrazole (B372694) led to a differentiated activity profile, highlighting the sensitivity of the binding pocket to the electronic and hydrogen-bonding character of this substituent. nih.gov

For this compound derivatives, the following hypothetical SAR table illustrates how different substituents at the 5-position could modulate activity, based on general principles observed in similar isoxazole scaffolds.

| Compound ID | R (Substituent at 5-position) | Biological Activity (Hypothetical IC50 in µM) | Rationale for Predicted Activity |

| A-1 | -H | 10 | Baseline activity of the unsubstituted core. |

| A-2 | -CH3 | 8 | Small alkyl group may provide favorable hydrophobic interactions. |

| A-3 | -Phenyl | 5 | Potential for additional π-π stacking or hydrophobic interactions. |

| A-4 | -NH2 | 2 | Hydrogen bond donor may interact with key residues in the binding site. |

| A-5 | -NO2 | 15 | Electron-withdrawing group may be electronically unfavorable for binding. |

This interactive table is based on established principles where small, hydrophobic, or hydrogen-bonding groups can enhance binding affinity, while bulky or electronically unfavorable groups can decrease it. The actual activity would be target-dependent.

Spatial Orientation of the tert-Butyl Group and its Influence on Molecular Recognition

The tert-butyl group at the 3-position of the isoxazole ring is a defining feature of this chemical series, exerting a profound influence on molecular recognition through its steric and electronic properties. Its bulky nature can serve as a "molecular anchor," fitting into a corresponding hydrophobic pocket within the target protein.

The spatial orientation of the tert-butyl group can enforce a specific conformation on the rest of the molecule, thereby pre-organizing it for optimal binding. This can reduce the entropic penalty upon binding and lead to higher affinity. Furthermore, the tert-butyl group can act as a steric shield, protecting adjacent functional groups from metabolic degradation, which can improve the pharmacokinetic profile of the compound.

In a study of isoxazole-4-carboxamide derivatives as AMPA receptor modulators, a tert-butyl group was noted to potentially cause steric hindrance, leading to diminished activity. mdpi.com This highlights the dual nature of this substituent: while it can provide beneficial hydrophobic interactions, its size can also lead to unfavorable steric clashes if the binding pocket cannot accommodate it. The precise positioning and orientation of the tert-butyl group relative to the key interacting moieties of the pharmacophore are therefore critical for achieving the desired biological effect.

Rational Design Principles Based on SAR of this compound Analogues

The SAR data, even if derived from analogous systems, provides a foundation for the rational design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Key principles for rational design include:

Bioisosteric Replacement: The carboxylic acid at the 4-position is often crucial for activity. If it presents metabolic liabilities or poor cell permeability, it can be replaced with bioisosteres such as tetrazoles or hydroxamates to maintain the key acidic interaction while potentially improving drug-like properties.

Structure-Based Design: Where a crystal structure of the target protein is available, molecular docking studies can be employed to predict the binding mode of this compound analogues. This allows for the design of new derivatives with substituents that can form additional favorable interactions with the protein, such as hydrogen bonds or hydrophobic contacts. For instance, in silico docking has been used to guide the exploration of linkers at the C-4 position of isoxazoles. nih.gov

Fragment-Based Growth: The 3-tert-butyl-isoxazole core can be considered a starting fragment. By identifying how this core binds to a target, new functionalities can be "grown" from different positions on the ring to pick up additional interactions and enhance affinity.

Pharmacophore Modeling: Based on a set of active and inactive analogues, a 3D pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are likely to be active.

By applying these rational design principles, medicinal chemists can move beyond traditional trial-and-error approaches and more efficiently design novel this compound derivatives with optimized therapeutic profiles.

Advanced Spectroscopic and Spectrometric Elucidation of 3 Tert Butyl Isoxazole 4 Carboxylic Acid Derivatives and Reaction Intermediates

High-Resolution NMR Spectroscopy for Complex Structure Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules, including complex isoxazole (B147169) derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within a molecule.

In the ¹H NMR spectrum of isoxazole derivatives, the chemical shift of the proton at the C5 position is a key diagnostic signal. For 3,5-disubstituted isoxazoles, the electronic nature of the substituents at positions 3 and 5 significantly influences the chemical shift of the H-4 proton, allowing for the differentiation of isomers unifi.it. The tert-butyl group at the C3 position of "3-Tert-butyl-isoxazole-4-carboxylic acid" would exhibit a characteristic singlet in the upfield region of the ¹H NMR spectrum, typically around 1.0-1.5 ppm, due to the nine equivalent protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, generally above 10 ppm, and its position can be influenced by solvent and concentration.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for more complex derivatives to establish connectivity between protons and carbons. For instance, an HMBC experiment would show a correlation between the tert-butyl protons and the C3 and C4 carbons of the isoxazole ring, confirming the substitution pattern. Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is particularly useful for elucidating the stereochemistry of derivatives ipb.pt.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a 3-substituted isoxazole-4-carboxylic acid scaffold, based on general knowledge and data from related structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C3-tert-butyl (CH₃) | ~1.3 (s, 9H) | ~30 |

| C3-tert-butyl (C) | - | ~35 |

| Isoxazole C3 | - | ~160-170 |

| Isoxazole C4 | - | ~100-110 |

| Isoxazole C5-H | ~8.5-9.0 (s, 1H) | ~150-160 |

| Carboxylic Acid (COOH) | >10 (br s, 1H) | ~165-175 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other substituents on the molecule.

Mass Spectrometry Techniques for Mechanistic Pathway Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

In the context of "this compound," the molecular ion peak (M+) would be observed in the mass spectrum, confirming its molecular weight. The fragmentation of isoxazole rings under mass spectrometric conditions can be complex. Collision-induced dissociation (CID) studies on deprotonated isoxazoles have shown that the fragmentation pathways can be non-statistical, leading to a variety of product ions acs.org. For carboxylic acids, common fragmentation pathways include the loss of water (M-18), the carboxyl group (M-45), and cleavage of the bond adjacent to the carbonyl group to form an acylium ion libretexts.org. The tert-butyl group can undergo fragmentation to lose a methyl radical (M-15) or isobutylene (M-56).

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are instrumental in analyzing reaction mixtures to identify intermediates and byproducts, thereby elucidating reaction mechanisms. For example, in the synthesis of isoxazole derivatives, LC-MS can be used to monitor the progress of the reaction and identify key intermediates. Furthermore, LC-MS/MS is a crucial tool for metabolite identification in biological systems rrpharmacology.runih.govvedomostincesmp.ru. By comparing the fragmentation patterns of the parent drug with those of its metabolites, the sites of metabolic modification can be determined.

A hypothetical fragmentation pattern for "this compound" is presented in the table below.

| m/z Value | Possible Fragment | Fragmentation Pathway |

| M+ | [C₈H₁₁NO₃]⁺ | Molecular Ion |

| M-15 | [C₇H₈NO₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| M-45 | [C₇H₁₁N]⁺ | Loss of the carboxylic acid group |

| M-56 | [C₄H₅NO₃]⁺ | Loss of isobutylene from the tert-butyl group |

X-ray Crystallography of this compound and its Co-crystals for Solid-State Characterization

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. Obtaining a single crystal of "this compound" suitable for X-ray diffraction would allow for the unequivocal determination of its molecular geometry and packing in the crystal lattice.

The crystal structure would reveal the planarity of the isoxazole ring and the conformation of the tert-butyl and carboxylic acid groups relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, would be clearly delineated, providing insights into the supramolecular assembly of the molecules in the solid state.

While a crystal structure for the specific title compound is not publicly available, the crystal structure of a related derivative, tert-butyl 3-phenyl-5-[5-(p-tolyl)-1H-pyrrol-3-yl]isoxazole-4-carboxylate, has been reported ipb.pt. This structure provides valuable information on the typical bond lengths and angles within a substituted isoxazole-4-carboxylate system.

Co-crystallization of "this compound" with other molecules (co-formers) can be a strategy to modify its physicochemical properties, such as solubility and stability. X-ray crystallography of such co-crystals would be essential to understand the non-covalent interactions between the active molecule and the co-former.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives exist)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

While "this compound" itself is not chiral, the introduction of a stereocenter in its derivatives would render them chiral. For instance, esterification of the carboxylic acid with a chiral alcohol would produce diastereomers, and reactions at the C5 position could also introduce chirality.

For such chiral derivatives, CD and ORD spectroscopy would be invaluable for determining their enantiomeric purity and absolute configuration. The sign and magnitude of the Cotton effect in the CD or ORD spectrum are characteristic of a particular enantiomer and can often be correlated with its absolute configuration through empirical rules or by comparison with quantum chemical calculations. The existence and characterization of novel chiral isoxazole derivatives have been reported in the literature, demonstrating the application of these techniques in the field nih.gov.

Computational Chemistry and Molecular Modeling of 3 Tert Butyl Isoxazole 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 3-Tert-butyl-isoxazole-4-carboxylic acid. Methods such as Density Functional Theory (DFT) are employed to optimize molecular geometry and determine electronic properties. For instance, in studies of related 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives, geometry optimization has been carried out using DFT calculations at the B3LYP/6-31g* level to elucidate structure-activity relationships ptfarm.pl.

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TDDFT) can also predict spectroscopic properties, which can be correlated with experimental data mdpi.com. For heterocyclic carboxylic acids, these computational approaches help in understanding properties like ionization ability and intermolecular interactions mdpi.com.

Table 1: Representative Quantum Chemical Descriptors (Hypothetical for this compound based on similar compounds)

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Molecular Dynamics Simulations for Conformational Space Exploration of this compound

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a molecule such as this compound, MD simulations are invaluable for exploring its conformational space and understanding its flexibility and interactions with its environment, such as a solvent or a biological receptor.

In studies of other functionalized isoxazole (B147169) compounds, MD simulations have been successfully used to assess the stability of a ligand-receptor complex. For example, simulations have shown the remarkable stability of certain isoxazole derivatives within the active sites of bacterial proteins from Escherichia coli, Staphylococcus aureus, and Bacillus subtilis mdpi.com. These simulations track parameters like the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over the simulation period. Such analyses provide a dynamic view of the binding stability that is complementary to the static picture from docking studies.

While specific MD simulation data for this compound is not available, the methodology would involve placing the molecule in a simulated environment (e.g., a water box) and calculating the forces between atoms to model their motion. The resulting trajectories would reveal the preferred conformations of the tert-butyl group and the carboxylic acid moiety relative to the isoxazole ring, which is crucial for understanding how the molecule might fit into a receptor's binding pocket.

Docking Studies and Receptor-Ligand Interactions with this compound Derivatives

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in drug design to predict the binding mode and affinity of a ligand to its target receptor. Numerous studies have employed docking to investigate the interactions of isoxazole derivatives with various biological targets.

For example, isoxazole-carboxamide derivatives have been evaluated as potential inhibitors of cyclooxygenase (COX) enzymes. nih.govresearchgate.netnih.gov Docking studies were performed to understand the possible binding interactions within the active sites of COX-1 and COX-2 nih.govresearchgate.netnih.gov. Similarly, in silico docking studies have guided the structure-activity relationship (SAR) analysis of trisubstituted isoxazoles as allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) nih.gov.

These studies typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the receptor's active site. For derivatives of this compound, the carboxylic acid group would be expected to form crucial hydrogen bonds with polar residues, while the tert-butyl group would likely engage in hydrophobic interactions.

Table 2: Examples of Docking Studies on Isoxazole Derivatives

| Isoxazole Derivative Class | Target Protein | Key Findings from Docking |

|---|---|---|

| Isoxazole-carboxamides | COX-1 and COX-2 | Identification of binding interactions justifying inhibitory activity. nih.govresearchgate.net |

| Trisubstituted isoxazoles | RORγt (allosteric site) | Guided SAR studies by predicting binding modes of a virtual library. nih.gov |

| Ester-functionalized isoxazoles | Bacterial proteins (E. coli, S. aureus, B. subtilis) | Showed strong interactions with target proteins, with better affinity than reference drugs for some compounds. mdpi.com |

QSAR Modeling for Predicting Biological Activities of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

For compounds related to the isoxazole scaffold, 3D-QSAR models have been developed to predict antibacterial activity. In one study on coumarin-isoxazole sulfonamide hybrids, a 3D-QSAR model was built that showed acceptable predictive capability, helping to identify key structural features that influence the minimum inhibitory concentration (MIC) against bacteria researchgate.net. Such models rely on aligning the molecules and calculating various steric and electrostatic fields around them. The resulting contour maps can visualize regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity.

A QSAR model for derivatives of this compound would involve synthesizing a series of analogs with varying substituents and measuring their biological activity against a specific target. The structural descriptors for these analogs (e.g., hydrophobicity, electronic properties, steric parameters) would then be correlated with their activity using statistical methods to build a predictive model. This approach streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Pharmacological Activities and Mechanistic Insights of 3 Tert Butyl Isoxazole 4 Carboxylic Acid Analogues

Molecular Targets and Pathways Modulated by 3-Tert-butyl-isoxazole-4-carboxylic acid Derivatives

Detailed molecular targets and pathway modulations for this compound derivatives are not specifically documented in the available literature. However, studies on other isoxazole-containing molecules provide insights into potential mechanisms.

Enzyme Inhibition and Activation Mechanisms

While there is no specific data on enzyme inhibition by this compound, other isoxazole (B147169) derivatives have been identified as inhibitors of various enzymes. For instance, some isoxazole-carboxamides have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. The inhibitory potential and selectivity (COX-1 vs. COX-2) of these compounds are influenced by the substituents on the isoxazole ring.

Receptor Binding and Signaling Pathway Modulation

Similarly, direct evidence of receptor binding for this compound is lacking. However, the isoxazole scaffold has been incorporated into ligands for various receptors. Trisubstituted isoxazoles have been investigated as allosteric inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a nuclear receptor involved in autoimmune diseases. These studies highlight how modifications on the isoxazole ring can significantly impact binding affinity and cellular activity. Furthermore, certain isoxazole-4-carboxamide derivatives have been shown to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, indicating a potential role in neurological pathways.

Cellular and In Vitro Efficacy Studies of this compound Analogues

Specific in vitro efficacy studies for this compound analogues are not described in the reviewed literature. Broader research on isoxazole derivatives has demonstrated cytotoxic activity against various cancer cell lines, including breast, liver, and cervical cancer. The anti-proliferative effects are typically dependent on the specific substitution pattern around the isoxazole core.

Preclinical Assessment of Specific Biological Effects (e.g., Anti-inflammatory, Anti-cancer)

There are no preclinical assessments available that specifically focus on the anti-inflammatory or anti-cancer effects of this compound analogues. However, the general class of isoxazole derivatives has been a subject of such investigations. For example, some isoxazoles have shown anti-inflammatory properties in carrageenan-induced rat paw edema models. The anti-cancer potential of isoxazole-containing compounds is also an active area of research, with studies exploring their ability to induce apoptosis and inhibit tumor growth.

Pharmacophore Modeling and Lead Optimization Strategies Based on this compound Scaffold

Due to the absence of specific biological data for the this compound scaffold, dedicated pharmacophore modeling and lead optimization studies have not been published. For other isoxazole series, such as the RORγt allosteric inhibitors, computational methods like in silico docking have been employed to guide the synthesis and optimization of derivatives to improve potency and pharmacokinetic properties. These strategies focus on understanding the structure-activity relationships (SAR) to enhance the desired biological effects.

Agrochemical Applications and Environmental Impact Research of 3 Tert Butyl Isoxazole 4 Carboxylic Acid Derivatives

Herbicide Activity and Mechanism of Action of Isoxazole-Based Compounds

Isoxazole (B147169) derivatives represent a significant class of herbicides used in modern agriculture for the control of a wide range of broadleaf and grass weeds. researchgate.netgoogle.com Their primary mode of action involves the inhibition of critical biochemical pathways in susceptible plants, leading to mortality.

A prominent mechanism of action for many isoxazole herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). umn.edunih.gov HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and, subsequently, carotenoids. Carotenoids are vital pigments that protect chlorophyll (B73375) from photo-oxidation. By inhibiting HPPD, isoxazole herbicides prevent the formation of these protective pigments. This disruption leads to the degradation of chlorophyll, resulting in the characteristic "bleaching" symptoms, where the leaves of affected plants turn white. umn.edu Susceptible weeds emerge as white seedlings before dying. umn.edu

One of the most well-studied HPPD-inhibiting isoxazole herbicides is Isoxaflutole (B1672639) (IFT). nih.gov In the plant and soil, Isoxaflutole is rapidly converted from its initial isoxazole ring structure into a diketonitrile (DKN) derivative. nih.gov This DKN metabolite is the active inhibitor of the HPPD enzyme. nih.gov This conversion process is crucial for its herbicidal activity. The DKN is mobile within the plant's xylem and phloem, allowing for systemic action against weeds. nih.gov

While some isoxazole compounds act directly as herbicides, others have been developed as herbicide safeners. These compounds are used in combination with herbicides to protect crops from injury. nih.gov For instance, certain novel oxazole (B20620) isoxazole carboxamides have been shown to protect maize against the harmful effects of the herbicide chlorsulfuron. nih.govsci-hub.se Their protective mechanism involves enhancing the crop's natural defense systems, specifically by increasing the levels of glutathione (B108866) and the activity of glutathione S-transferase, an enzyme that detoxifies the herbicide. nih.govsci-hub.se

Table 1: Herbicide Activity of Selected Isoxazole-Based Compounds

| Compound Class | Example Compound | Mechanism of Action | Primary Target | Typical Symptoms |

| HPPD Inhibitors | Isoxaflutole | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) umn.edunih.gov | Carotenoid Biosynthesis umn.edu | Bleaching (whitening) of leaves umn.edu |

| Herbicide Safeners | Oxazole Isoxazole Carboxamides | Enhancement of glutathione and glutathione S-transferase activity nih.gov | Herbicide Detoxification Pathway | Protection of crops from herbicide injury |

Fungicidal Properties and Resistance Studies

The isoxazole scaffold is a core component in the development of various antifungal agents for crop protection. scilit.comgoogle.com These compounds have demonstrated efficacy against a range of pathogenic fungi by targeting essential cellular processes. mdpi.comscientifictemper.com

The fungicidal activity of isoxazole derivatives often stems from their ability to disrupt fundamental aspects of fungal cell biology. For example, the trisubstituted isoxazole MMV688766 has shown potent, broad-spectrum fungicidal activity against drug-resistant pathogens such as Candida auris. nih.gov Its mechanism involves the disruption of lipid homeostasis, leading to a decrease in early sphingolipid intermediates and fatty acids, which are critical for maintaining the integrity of the fungal cell membrane. nih.gov Other isoxazole-based compounds may inhibit the synthesis of 1,3-Beta-D-glucan, an essential component of the fungal cell wall, thereby compromising the structural integrity of the pathogen. ijpca.org

The development of fungicide resistance is a significant challenge in agriculture, potentially limiting the effective lifespan of crop protection products. nih.govresearchgate.net Resistance in fungal populations can arise from various molecular mechanisms, with a primary cause being mutations in the genes that encode the target proteins of the fungicides. mdpi.com These mutations can alter the protein's structure, preventing the fungicide from binding effectively and rendering it inactive. mdpi.com This is particularly a concern for single-site fungicides, which act on a specific enzyme or protein. nih.gov

While specific, widespread resistance to isoxazole fungicides is not as extensively documented as for other classes like strobilurins (QoIs) or triazoles (DMIs), the principles of resistance management remain critical. youtube.com To mitigate the risk of resistance, strategies such as rotating fungicides with different modes of action and using mixtures of active ingredients are recommended. researchgate.net Continuous monitoring of pathogen populations for decreased sensitivity is a cornerstone of effective resistance management. nih.gov

Table 2: Fungicidal Properties of Isoxazole Derivatives

| Compound/Derivative | Target Pathogen Example | Mechanism of Action | Resistance Potential |

| Trisubstituted isoxazole (MMV688766) | Candida auris (and other resistant fungi) nih.gov | Disruption of lipid homeostasis nih.gov | Novel mode of action may overcome existing resistance nih.gov |

| Various Isoxazole Derivatives | General pathogenic fungi | Inhibition of 1,3-Beta-D-glucan synthesis ijpca.org | Risk of target-site mutations, managed by rotation mdpi.com |

| 5-amino-3-methylisoxazole-4-carboxylic acid derivatives | Various bacteria and fungi mdpi.com | General antimicrobial properties mdpi.com | Subject to standard resistance development pathways |

Insecticidal Efficacy and Target Identification

Isoxazole and its partially saturated analog, isoxazoline (B3343090), are prominent heterocyclic scaffolds in the design of modern insecticides. dntb.gov.uaresearchgate.net Derivatives of these compounds have demonstrated high efficacy against a wide spectrum of agricultural pests, including those from the orders Lepidoptera (e.g., diamondback moth), Hemiptera, and Coleoptera. nih.govresearchgate.net

A primary molecular target for many isoxazoline-based insecticides is the γ-aminobutyric acid (GABA)-gated chloride channel (GABA receptor) in the insect nervous system. nih.govresearchgate.net GABA is a major inhibitory neurotransmitter in insects. These insecticides act as non-competitive antagonists of the GABA receptor, blocking the influx of chloride ions into nerve cells. nih.gov This inhibition leads to hyperexcitation of the central nervous system, resulting in convulsions, paralysis, and ultimately the death of the insect. researchgate.net This target site is distinct from those of older insecticide classes, making isoxazolines valuable tools for managing pests that have developed resistance to other chemistries. researchgate.net

The insecticidal activity of these compounds can be significant. For instance, certain 3,5-disubstituted isoxazoles have shown greater efficacy against the pulse beetle (Callosobruchus chinensis) than the organophosphate insecticide dichlorvos. researchgate.net Similarly, novel triazole amide isoxazoline derivatives have displayed improved efficacy against the diamondback moth (Plutella xylostella) and fall armyworm (Spodoptera frugiperda). nih.gov

Research into the structure-activity relationship (SAR) of these compounds aims to optimize their insecticidal potency while potentially reducing toxicity to non-target organisms like pollinators. nih.govnih.gov For example, studies have shown that introducing specific amide bonds into a highly toxic lead compound can effectively reduce bee toxicity while maintaining high insecticidal activity. nih.gov

Table 3: Insecticidal Efficacy and Targets of Isoxazole/Isoxazoline Derivatives

| Compound Class | Example Target Pests | Molecular Target | Result of Action |

| Isoxazolines | Plutella xylostella, Spodoptera frugiperda nih.govnih.gov | GABA-gated chloride channel nih.govresearchgate.net | Hyperexcitation, paralysis, death researchgate.net |

| 3,5-disubstituted isoxazoles | Callosobruchus chinensis (Pulse beetle) researchgate.net | Not specified, likely neurological | Insect mortality researchgate.net |

| Acylthiourea-containing Isoxazolines | Plutella xylostella nih.gov | GABA-gated chloride channel nih.gov | Potent insecticidal activity nih.gov |

Environmental Degradation Pathways and Ecotoxicological Assessment of 3-Tert-butyl-isoxazole-4-carboxylic acid

Specific environmental fate and ecotoxicological data for this compound are not extensively available in the public literature. Therefore, an assessment must be inferred from the behavior of structurally related isoxazole compounds used in agriculture and the known properties of its functional groups, such as the tert-butyl group.

Environmental Degradation Pathways

The environmental degradation of isoxazole-based agrochemicals can proceed through biotic and abiotic pathways. For the herbicide isoxaflutole, a well-studied analog, degradation in soil is relatively rapid. nih.gov The isoxazole ring opens to form a more mobile and persistent diketonitrile (DKN) metabolite, which is the active herbicidal compound. This DKN metabolite is then further degraded to a herbicidally inactive benzoic acid derivative. nih.gov The soil half-life of isoxaflutole itself is short, ranging from 12 hours to 3 days, while its primary active metabolite (DKN) has a longer half-life of 20 to 30 days under laboratory conditions. nih.gov It is plausible that this compound could undergo similar ring-opening degradation pathways, though the specific metabolites and degradation rates would depend on the compound's unique structure and environmental conditions.

Ecotoxicological Assessment

Table 4: Environmental Properties of a Proxy Isoxazole Herbicide (Isoxaflutole)

| Property | Isoxaflutole (Parent Compound) | Diketonitrile (DKN Metabolite) |

| Soil Half-Life (Lab) | 12 hours - 3 days nih.gov | 20 - 30 days nih.gov |

| Water Solubility | 6.2 mg/L nih.gov | 326 mg/L nih.gov |

| Log P (Lipophilicity) | 2.19 nih.gov | 0.4 nih.gov |

| Primary Role | Pro-herbicide nih.gov | Active Herbicide nih.gov |

Future Research Directions and Emerging Opportunities for 3 Tert Butyl Isoxazole 4 Carboxylic Acid Research

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The landscape of drug discovery is being fundamentally reshaped by artificial intelligence (AI) and machine learning (ML), which offer powerful tools to accelerate and refine the process. mednexus.orgnih.gov These technologies can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, making them particularly well-suited for optimizing isoxazole (B147169) derivatives like 3-tert-butyl-isoxazole-4-carboxylic acid.

Future research can leverage AI and ML in several key areas:

Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on existing data of isoxazole compounds to predict various properties, including bioactivity, toxicity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). astrazeneca.commdpi.com This allows for the in silico screening of virtual libraries of novel this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new isoxazole derivatives with desired characteristics. mednexus.org By providing the model with specific target product profiles, researchers can generate molecules optimized for potency against a particular biological target while minimizing predicted off-target effects.

Target Identification and Validation: AI can analyze complex biological data from genomics and proteomics to identify and validate new potential drug targets for which isoxazole derivatives might be effective. nih.gov This opens the door to exploring therapeutic applications beyond the currently known activities of the isoxazole class.

Structure-Activity Relationship (SAR) Analysis: AI tools can rapidly elucidate complex SARs from high-throughput screening data. nih.gov This helps medicinal chemists understand how modifications to the this compound structure influence its biological activity, guiding more efficient lead optimization.

| AI/ML Application in Isoxazole Research | Potential Impact |

| Predictive ADME/Toxicity Models | Reduces late-stage attrition of drug candidates by flagging potential issues early. mdpi.com |

| Generative Models for Novel Scaffolds | Expands the chemical space around the isoxazole core to identify novel intellectual property. mednexus.org |

| AI-driven Target Identification | Uncovers new therapeutic opportunities for isoxazole-based compounds. nih.gov |

| Automated SAR Interpretation | Accelerates the optimization cycle from initial hit to lead candidate. nih.gov |

Exploration of Novel Bio-conjugation and Prodrug Strategies

To enhance the therapeutic efficacy and overcome limitations of isoxazole compounds, such as poor solubility or non-specific toxicity, researchers are turning to bio-conjugation and prodrug strategies. These approaches involve chemically modifying the core molecule to improve its delivery, targeting, or release profile within the body.

Prodrug Development: A prodrug is an inactive form of a drug that is converted into its active form in vivo. For this compound, the carboxylic acid group is an ideal handle for creating ester or amide prodrugs. This can improve oral bioavailability, increase cell membrane permeability, or achieve targeted release in specific tissues or tumors that have high esterase or amidase activity. Bioorthogonal chemistry provides advanced methods for "on-demand" prodrug activation using specific chemical or physical triggers. rsc.org

Bioconjugate Chemistry: This involves linking the isoxazole derivative to another molecule to confer a therapeutic advantage.

Antibody-Drug Conjugates (ADCs): The isoxazole compound could be attached to an antibody that specifically targets a receptor overexpressed on cancer cells, delivering the cytotoxic agent directly to the tumor site.

Peptide Conjugates: Linking the isoxazole to peptides can facilitate transport across biological barriers or target specific protein-protein interactions. Studies have already demonstrated the feasibility of incorporating isoxazole-based amino acids into peptide sequences. mdpi.com

Nanoparticle Formulation: Encapsulating isoxazole derivatives within nanocarriers, such as liposomes or nano-emulgels, can improve solubility, protect the drug from degradation, and enable controlled release. nih.govresearchgate.net This strategy has been explored for other isoxazole-carboxamide derivatives to enhance cellular permeability. nih.gov

| Strategy | Objective | Example Application for Isoxazoles |

| Ester Prodrug | Enhance lipophilicity and oral absorption. rsc.org | Methyl or ethyl ester of the carboxylic acid group. |

| Peptide Conjugation | Target specific cell types or tissues. mdpi.com | Linking to a tumor-homing peptide. |

| Nano-emulgel Formulation | Improve solubility and cellular uptake. researchgate.net | Encapsulation for topical or systemic delivery. |

Sustainable Production and Circular Economy Principles for Isoxazole Derivatives

The pharmaceutical industry is increasingly focusing on green chemistry to reduce its environmental impact. Future research on this compound and other isoxazoles should prioritize the development of sustainable and efficient synthetic methods.

Key areas for advancement include:

Green Solvents and Catalysts: Traditional organic syntheses often rely on toxic solvents and heavy metal catalysts. Research is moving towards using water as a reaction medium and employing reusable, non-toxic catalysts. mdpi.comnih.gov

Energy-Efficient Synthesis: Techniques like ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.compreprints.org This approach not only aligns with green chemistry principles but also improves process efficiency. preprints.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. Multi-component reactions, where several starting materials are combined in a single step to form a complex product, are a powerful tool for improving atom economy in the synthesis of isoxazole scaffolds. mdpi.com

Circular Economy: This involves designing processes where waste from one step can be used as a raw material for another. For isoxazole synthesis, this could involve recycling catalysts or converting byproducts into valuable chemical intermediates.

| Sustainable Approach | Benefit | Relevance to Isoxazole Synthesis |

| Ultrasound Irradiation | Reduced energy use, shorter reaction times, higher yields. mdpi.compreprints.org | Accelerates cycloaddition and condensation reactions. mdpi.com |

| Aqueous Media Synthesis | Eliminates hazardous organic solvents, simplifies work-up. nih.gov | Proven effective for the synthesis of 5-arylisoxazole derivatives. nih.gov |

| Multi-component Reactions | Increases efficiency, reduces waste, simplifies procedures. mdpi.com | Enables one-pot synthesis of complex isoxazole structures. |

Unexplored Biological Targets and Therapeutic Avenues

The isoxazole ring is a "privileged scaffold" known to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.govespublisher.comijpca.org However, many potential applications remain unexplored.

Future research should focus on screening this compound and its analogs against novel and underexplored targets to uncover new therapeutic potential.

Targeting Autoimmune Diseases: Some trisubstituted isoxazoles have been identified as allosteric inverse agonists of the RORγt nuclear receptor, a key target for autoimmune diseases. nih.gov This suggests that derivatives of this compound could be optimized for this or other targets relevant to conditions like psoriasis or rheumatoid arthritis.

Neurodegenerative Diseases: The neuroprotective effects of isoxazoles are an emerging area of interest. researchgate.net Screening isoxazole libraries against targets implicated in Alzheimer's or Parkinson's disease could yield new lead compounds.

Rare and Neglected Diseases: Isoxazole derivatives have shown promise as inducers of fetal hemoglobin, which could be beneficial for treating blood disorders like β-thalassemia. nih.gov There is a significant opportunity to explore their activity against targets relevant to other rare genetic disorders or neglected tropical diseases.

Enzyme Inhibition: The isoxazole core is present in inhibitors of various enzymes. mdpi.com Systematic screening against different enzyme classes, such as kinases, proteases, or metabolic enzymes, could reveal unexpected activities and open up new therapeutic avenues. For instance, isoxazole compounds have been identified as inhibitors of bacterial serine acetyltransferase, suggesting potential as antibacterial adjuvants. mdpi.com

Q & A

Q. What are the common synthetic methodologies for preparing 3-Tert-butyl-isoxazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as β-keto esters or nitriles, followed by tert-butoxycarbonyl group introduction. For example, tert-butyl groups can be introduced via Boc-protection strategies using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield. Optimization of stoichiometry for tert-butylating agents (e.g., Boc₂O) is essential to minimize side reactions like over-alkylation .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR are used to confirm the isoxazole ring (δ 6.2–6.5 ppm for H-5) and tert-butyl group (δ 1.2–1.4 ppm, singlet).

- FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) are diagnostic .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with ESI-MS detects purity (>95%) and molecular ion [M-H]⁻ peaks .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

Refer to Safety Data Sheets (SDS) for hazard mitigation:

- Inhalation : Use fume hoods; evacuate and administer artificial respiration if exposed .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the tert-butyl group .

- Waste disposal : Neutralize carboxylic acid residues with sodium bicarbonate before aqueous disposal .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or bromination) alter the biological activity of this compound derivatives?

Substituent effects are critical:

- Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability and receptor binding affinity, as seen in fluorinated analogs (e.g., 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid) .

- Brominated derivatives : Introduce steric bulk (e.g., 3-(3-Bromo-4-ethoxyphenyl) analogs), modulating pharmacokinetic properties like logP and solubility .

- SAR studies : Use computational docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., COX-2) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions:

- pH-dependent activity : Carboxylic acid ionization (pKa ~3.5) affects cell permeability; test at physiological pH (7.4) .

- Contaminants : Trace solvents (e.g., DMSO) may artifactually inhibit enzymes; validate purity via LC-MS .

- Species specificity : Compare activity in human vs. murine cell lines to identify interspecies variability .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction pathways?

- DFT calculations : Optimize transition states for nucleophilic acyl substitution at the carboxylic acid group (B3LYP/6-31G* level) .

- Molecular dynamics : Simulate solvent effects (e.g., water vs. DMF) on tert-butyl group stability during hydrolysis .

Methodological Guidance Tables

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₃ | |

| Melting Point | 142–145°C | |

| logP (Octanol-Water) | 2.1 ± 0.3 | |

| Solubility (Water) | 1.2 mg/mL (25°C) |

Q. Table 2. Comparison of Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Cyclization of β-keto ester | 65–75 | High regioselectivity | Requires anhydrous conditions |

| Boc-protection | 80–85 | Scalable for bulk synthesis | Costly Boc reagents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro